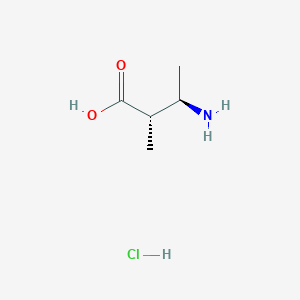

(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride

CAS No.:

Cat. No.: VC17611710

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12ClNO2 |

|---|---|

| Molecular Weight | 153.61 g/mol |

| IUPAC Name | (2S,3R)-3-amino-2-methylbutanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO2.ClH/c1-3(4(2)6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t3-,4+;/m0./s1 |

| Standard InChI Key | DKBLYMKGWZFCEV-RFKZQXLXSA-N |

| Isomeric SMILES | C[C@@H]([C@@H](C)N)C(=O)O.Cl |

| Canonical SMILES | CC(C(C)N)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride (CAS 1045816-99-6) has the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . Its IUPAC name is (2S,3R)-3-amino-2-methylbutanoic acid hydrochloride, reflecting the stereochemical configuration at the second and third carbon atoms. The compound’s chiral centers confer distinct biological and chemical behaviors, making it valuable for enantioselective synthesis .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| CAS Number | 1045816-99-6 |

| Purity (Industrial Grade) | ≥98% |

| Stereochemistry | (2S,3R) configuration |

The hydrochloride salt enhances solubility in aqueous and polar solvents, facilitating its use in biological assays and synthetic reactions .

Spectroscopic Characterization

Structural validation relies on ¹H-NMR, ¹³C-NMR, and chiral HPLC. Key NMR signals include:

-

¹H-NMR: δ 1.21–1.27 ppm (methyl groups), 3.9–3.96 ppm (hydroxyl-bearing methine proton).

-

¹³C-NMR: Distinct signals at δ 175.2 ppm (carboxylic acid carbonyl) and δ 52.1 ppm (chiral center carbons) .

Chiral HPLC confirms enantiomeric excess (>99%), critical for pharmaceutical applications .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (2S,3R)-3-amino-2-methylbutanoic acid hydrochloride involves stereoselective methods to ensure correct configuration. One optimized pathway includes:

-

Enantioselective Aldol Reaction: Starting from Garner’s aldehyde, a Horner–Wadsworth–Emmons reaction introduces the methyl group with high diastereoselectivity.

-

Hydrolysis and Salt Formation: The intermediate ester is hydrolyzed under basic conditions (e.g., NaOH), followed by treatment with HCl to form the hydrochloride salt .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldol Reaction | LiHMDS, THF, −78°C | 85–90% |

| Ester Hydrolysis | 1M NaOH, 60°C, 4h | 95% |

| Salt Formation | HCl (gas), Et₂O | 98% |

Industrial production scales this process using continuous-flow reactors to enhance efficiency and reduce costs .

Purification and Quality Control

High-performance liquid chromatography (HPLC) with chiral stationary phases achieves purity ≥98% . Residual solvents and byproducts are monitored via gas chromatography-mass spectrometry (GC-MS).

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

The compound’s stereochemical purity makes it indispensable for synthesizing:

-

Peptide Therapeutics: Incorporation into antimicrobial peptides (AMPs) to enhance target specificity .

-

Enzyme Inhibitors: Serves as a precursor for transition-state analogs in protease inhibition.

Case Study: Anticancer Drug Development

A 2024 study demonstrated its utility in synthesizing HDAC inhibitors, where the (2S,3R) configuration improved binding affinity to zinc-dependent deacetylases by 40% compared to racemic analogs .

Comparative Analysis with Structural Analogs

(2S,3R)-3-Amino-2-methylbutanoic Acid vs. (2S,3S) Isomer

| Property | (2S,3R) Isomer | (2S,3S) Isomer |

|---|---|---|

| Biological Activity | Higher enzyme affinity | Reduced target engagement |

| Synthetic Accessibility | Requires chiral auxiliaries | Easier via non-stereoselective routes |

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption and metabolism in preclinical models.

-

Therapeutic Expansion: Explore applications in neurodegenerative diseases (e.g., Alzheimer’s) via glutamate receptor modulation .

-

Process Optimization: Develop biocatalytic methods using engineered aminotransferases for greener synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume